Lowest Precursor Saturating‑Dose Temperature Among Hafnium Alkylamides: TDMAH 75 °C vs. TEMAH 115 °C vs. TDEAH 130 °C
In a systematic three‑way comparison of hafnium alkylamide precursors, Kar (2016) reported that the saturating precursor dose—the bubbler temperature at which self‑limiting surface reaction is achieved—was 75 °C for TDMAH, compared to 115 °C for TEMAH and 130 °C for TDEAH under identical ALD reactor conditions [1]. This 40 °C lower required delivery temperature for TDMAH relative to TEMAH, and 55 °C lower relative to TDEAH, directly reduces the thermal load on the precursor during prolonged deposition campaigns and translates to a wider practical operating margin between the delivery temperature and the precursor decomposition threshold.
| Evidence Dimension | Precursor bubbler temperature required to achieve saturating surface dose in ALD |
|---|---|
| Target Compound Data | 75 °C (TDMAH) |
| Comparator Or Baseline | 115 °C (TEMAH); 130 °C (TDEAH) |
| Quantified Difference | TDMAH saturating dose at 40 °C lower temperature vs. TEMAH; 55 °C lower vs. TDEAH |
| Conditions | Self‑limiting ALD of HfO₂ using H₂O co‑reactant; saturating dose determined at precursor temperatures of 75, 115, and 130 °C for TDMAH, TEMAH, and TDEAH, respectively (Kar, 2016 ECS Meeting Abstracts) |
Why This Matters
A lower bubbler temperature reduces the risk of thermal precursor decomposition during extended deposition runs, extends precursor shelf‑life in the bubbler, and lowers the energy consumption of the ALD delivery system—making TDMAH the preferred choice when thermal budget minimization is a process requirement.
- [1] Kar, S. (2016). 'Selected Success Stories from Twenty Years of High‑k Gate Dielectric Research.' ECS Meeting Abstracts, MA2016‑02, 1841. DOI: 10.1149/MA2016‑02/27/1841 View Source
